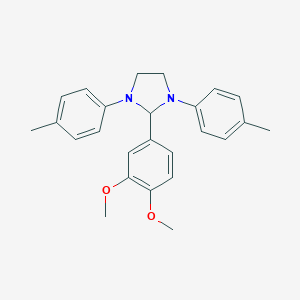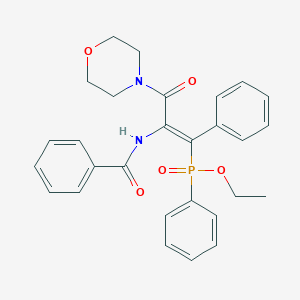
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime typically involves the reaction of 1-methylindole with phenylacetaldehyde oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
化学反応の分析
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
科学的研究の応用
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-methylindole derivatives: These compounds share a similar indole structure and exhibit comparable biological activities.
Phenylethylidene derivatives: These compounds have a similar phenylethylidene moiety and are used in similar applications.
Uniqueness
What sets 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime apart from other similar compounds is its unique combination of the indole and phenylethylidene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-17(14)19)16(18-20)11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3/b18-16+ |
InChIキー |
NBBRBCNWJLUMIY-FBMGVBCBSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/CC3=CC=CC=C3 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)


![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)

![ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B274033.png)






![2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate](/img/structure/B274048.png)

